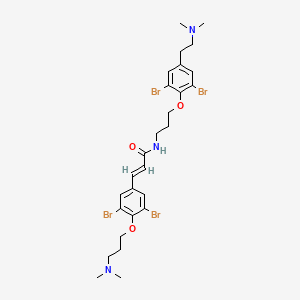

psammaplysene A

Description

Properties

CAS No. |

850013-02-4 |

|---|---|

Molecular Formula |

C27H35Br4N3O3 |

Molecular Weight |

769.2 g/mol |

IUPAC Name |

(E)-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]prop-2-enamide |

InChI |

InChI=1S/C27H35Br4N3O3/c1-33(2)11-6-14-37-27-21(28)15-19(16-22(27)29)7-8-25(35)32-10-5-13-36-26-23(30)17-20(18-24(26)31)9-12-34(3)4/h7-8,15-18H,5-6,9-14H2,1-4H3,(H,32,35)/b8-7+ |

InChI Key |

PKWUEPCKAUUBLY-BQYQJAHWSA-N |

SMILES |

CN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |

Isomeric SMILES |

CN(C)CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |

Canonical SMILES |

CN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Psammaplysene A |

Origin of Product |

United States |

Foundational & Exploratory

Psammaplysene A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A is a bromotyrosine-derived secondary metabolite originally isolated from marine sponges. This compound has garnered significant interest within the scientific community due to its potent biological activities, including anticancer and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, a detailed protocol for its isolation and purification from marine sponges, a summary of its cytotoxic activity, and an illustration of its known mechanism of action involving the FOXO1a signaling pathway.

Natural Source

This compound is primarily isolated from marine sponges of the order Verongiida. Species of the genus Psammaplysilla are a known source of this compound. More specifically, this compound has been successfully isolated from the Red Sea sponge Aplysinella species.[1] These sponges are characterized by the production of a variety of brominated tyrosine derivatives, a class of compounds known for their diverse biological activities.

Isolation and Purification of this compound from Aplysinella species

The following protocol details the extraction, fractionation, and purification of this compound from the marine sponge Aplysinella species.[1]

Experimental Protocol

1. Sample Collection and Preparation:

-

Collect specimens of the Aplysinella species sponge from its marine habitat (e.g., the Red Sea coast at a depth of 15 meters).[1]

-

Immediately after collection, freeze the sponge material to preserve the chemical integrity of its metabolites.

-

Lyophilize the frozen sponge material to obtain a dried powder. For instance, 520 g of dried material can be used as a starting point.[1]

2. Extraction:

-

Macerate the dried sponge material (520 g) in methanol (3 x 2000 mL) at room temperature for 24 hours.[1]

-

Filter the methanolic extracts and concentrate them under vacuum to yield a crude extract (e.g., 7.3 g).

3. Solvent Partitioning:

-

Suspend the crude extract in a methanol-water solution (6:4, v/v).

-

Perform successive liquid-liquid partitioning of the aqueous methanol extract against hexane, dichloromethane (CH2Cl2), and ethyl acetate (EtOAc).

-

Isolate the cytotoxic CH2Cl2 fraction (e.g., 2.9 g).

-

Dissolve the CH2Cl2 extract in methanol and acidify with aqueous HCl to a pH of 3-4.

-

Extract the acidified solution again with CH2Cl2 and concentrate the resulting organic layer to yield a residue (e.g., 1.20 g).

4. Chromatographic Purification:

-

Vacuum Liquid Chromatography (VLC):

-

Subject the residue from the previous step to VLC on a silica gel column (Merck, 70-230 mesh ASTM).

-

Elute the column with a stepwise gradient of increasing polarity using hexane, ethyl acetate, and methanol to yield several major fractions.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the cytotoxic fractions obtained from VLC using preparative and semi-preparative HPLC.

-

A typical HPLC system may consist of a C18 reversed-phase column.

-

Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

-

Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm and 330 nm).

-

Collect the fractions corresponding to the peak of this compound.

-

5. Structure Elucidation:

-

Confirm the structure of the isolated this compound by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Quantitative Data

The biological activity of this compound has been evaluated against various cancer cell lines. The following table summarizes the reported cytotoxic activities (IC50 values).

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Psammaplysin A | MBA-MB-231 | Breast Cancer | 0.29 | |

| Psammaplysin A | HeLa | Cervical Cancer | 0.31 | |

| Psammaplysin A | SF-268 | Glioblastoma | > 50 µg/mL | |

| Psammaplysin A | MCF-7 | Breast Cancer | > 50 µg/mL | |

| Psammaplysin A | NCI-H460 | Lung Cancer | > 50 µg/mL |

Experimental Workflow and Signaling Pathway

To visually represent the processes described, the following diagrams have been generated using the DOT language.

References

The Discovery and Structural Elucidation of Psammaplysene A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psammaplysene A, a bromotyrosine-derived metabolite, was first isolated from the Indian Ocean marine sponge Psammaplysilla sp.[1][2] It was identified during a high-content screen for small molecules that could inhibit the nuclear export of the Forkhead box protein O1a (FOXO1a), a key transcription factor in cell cycle regulation and apoptosis.[1][2][3] Due to its potent biological activity and limited availability from its natural source, significant efforts have been directed towards its total synthesis, leading to the confirmation of its complex chemical structure. This guide provides an in-depth overview of the discovery, chemical structure elucidation, and biological significance of this compound, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development.

Discovery and Isolation

This compound was discovered through a screening of a marine natural product extract library aimed at identifying compounds that could counteract the effects of PTEN-deficiency in cells. PTEN is a tumor suppressor that, when non-functional, leads to the cytoplasmic localization and inactivation of the FOXO1a transcription factor. This compound was found to be a potent inhibitor of FOXO1a nuclear export, thereby restoring its tumor-suppressive functions in the nucleus.

Isolation from Psammaplysilla sp.

The following protocol outlines the general steps for the isolation of this compound from its natural source, based on common practices in marine natural product chemistry.

Experimental Protocol: Isolation of this compound

-

Extraction: The sponge material (Psammaplysilla sp.) is collected and lyophilized. The dried biomass is then exhaustively extracted with a mixture of organic solvents, typically starting with a nonpolar solvent like dichloromethane (CH₂Cl₂) followed by a more polar solvent such as methanol (MeOH) to ensure the extraction of a broad range of metabolites.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, ethyl acetate (EtOAc), and water. The bioactive fractions, as determined by a FOXO1a nuclear localization assay, are then further purified.

-

Chromatographic Purification: The active fractions are subjected to multiple rounds of chromatography. This typically begins with silica gel column chromatography, followed by high-performance liquid chromatography (HPLC), often using both normal-phase and reverse-phase columns, to yield pure this compound.

Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

Chemical Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The final structure was confirmed through total chemical synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 7.28 | s | |

| 6 | 7.28 | s | |

| 8 | 3.65 | t | 6.5 |

| 9 | 2.85 | t | 6.5 |

| 11 | 7.31 | s | |

| 15 | 7.31 | s | |

| 17 | 3.45 | q | 6.8 |

| 18 | 2.75 | t | 6.8 |

| 2' | 6.35 | d | 15.0 |

| 3' | 6.95 | dt | 15.0, 7.0 |

| 4' | 3.50 | dd | 7.0, 5.5 |

| 5' | 1.30 | d | 5.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 152.1 |

| 2 | 115.8 |

| 3 | 138.5 |

| 4 | 132.4 |

| 5 | 138.5 |

| 6 | 115.8 |

| 7 | 40.2 |

| 8 | 60.1 |

| 9 | 170.5 |

| 10 | 152.3 |

| 11 | 116.0 |

| 12 | 138.7 |

| 13 | 132.6 |

| 14 | 138.7 |

| 15 | 116.0 |

| 16 | 35.5 |

| 17 | 50.5 |

| 18 | 165.8 |

| 1' | 128.9 |

| 2' | 140.1 |

| 3' | 45.3 |

| 4' | 20.1 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Formula | Calculated m/z | Found m/z |

| [M+H]⁺ | C₂₁H₂₄Br₄N₂O₃ | 722.8651 | 722.8649 |

| [M+Na]⁺ | C₂₁H₂₃Br₄N₂NaO₃ | 744.8470 | 744.8468 |

Total Synthesis

The limited availability of this compound from its natural source necessitated its chemical synthesis to enable further biological studies. The total synthesis also served to confirm the proposed chemical structure.

Experimental Protocol: Total Synthesis of this compound

The total synthesis of this compound involves a multi-step process, a simplified overview of which is provided below.

-

Synthesis of the Dibromotyrosine-derived Amine: Starting from 4-hydroxyphenylacetic acid, a series of reactions including bromination, esterification, and conversion to an amine provides the key dibromotyrosine-derived amine fragment.

-

Synthesis of the Unsaturated Acid Moiety: A separate synthetic route is employed to prepare the α,β-unsaturated carboxylic acid portion of the molecule.

-

Amide Coupling: The dibromotyrosine-derived amine and the unsaturated acid are coupled using a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form the amide bond.

-

Final Deprotection: Any protecting groups used during the synthesis are removed in the final step to yield this compound.

Logical Flow of the Total Synthesis of this compound

Caption: Logical flow of the total synthesis of this compound.

Biological Activity and Mechanism of Action

This compound's primary reported biological activity is the inhibition of FOXO1a nuclear export. This action is significant in the context of cancer, where the cytoplasmic sequestration of FOXO1a is a common mechanism for evading apoptosis and promoting cell proliferation. More recently, the direct physical target of this compound has been identified as the heterogeneous nuclear ribonucleoprotein K (HNRNPK). This interaction is RNA-dependent and suggests that this compound may exert its effects on FOXO1a localization indirectly, by modulating the function of HNRNPK and its associated RNA-processing pathways.

Signaling Pathway of this compound's Cellular Activity

Caption: this compound's proposed mechanism of action.

Conclusion

This compound represents a fascinating marine natural product with significant potential for further investigation in the field of drug discovery. Its unique chemical structure and potent biological activity as an inhibitor of FOXO1a nuclear export, mediated through its interaction with HNRNPK, highlight the importance of marine organisms as a source of novel therapeutic leads. The successful total synthesis of this compound has not only confirmed its structure but also provides a means to generate analogs for structure-activity relationship studies, which will be crucial for the development of more potent and drug-like derivatives. This technical guide provides a comprehensive resource for researchers interested in the chemistry and biology of this compound.

References

- 1. The Neuroprotective Marine Compound this compound Binds the RNA-Binding Protein HNRNPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Neuroprotective Marine Compound this compound Binds the RNA-Binding Protein HNRNPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A - PMC [pmc.ncbi.nlm.nih.gov]

overview of psammaplysene A mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Psammaplysene A

Introduction

This compound is a bromotyrosine-derived natural product isolated from marine sponges, primarily of the order Verongiida, such as those from the genus Psammaplysilla.[1][2][3] This marine alkaloid has garnered significant interest within the scientific community due to its potent and diverse biological activities, including cytotoxic, neuroprotective, and anti-prion properties.[4][5] Initially identified in a screen for compounds that could compensate for the loss of the tumor suppressor PTEN, its mechanism of action has been revealed to be multifaceted, involving the modulation of key cellular proteins that regulate transcription, RNA metabolism, cell cycle, and apoptosis. This document provides a comprehensive technical overview of the known mechanisms of action of this compound, detailing its molecular targets, the signaling pathways it influences, and the resulting cellular outcomes.

Molecular Targets and Binding

The biological effects of this compound stem from its interaction with specific cellular proteins. Research has identified two primary molecular pathways that are directly influenced by this compound: the modulation of the FOXO1a transcription factor's cellular localization and a direct, RNA-dependent binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK).

Inhibition of FOXO1a Nuclear Export

This compound was first characterized as a specific inhibitor of the nuclear export of the Forkhead Box Protein O1 (FOXO1a), a key transcription factor downstream of the PI3K-Akt signaling pathway. In cells deficient in the tumor suppressor PTEN, the PI3K pathway is constitutively active, leading to the phosphorylation and subsequent nuclear exclusion of FOXO1a, thereby inhibiting its tumor-suppressive functions. This compound counteracts this effect by promoting the accumulation and retention of FOXO1a in the nucleus, where it can activate target genes involved in apoptosis and cell cycle control. While the compound clearly impacts FOXO1/FOXO3 activity, studies suggest it does not directly bind to the FOXO3 protein. This indicates an indirect mechanism, possibly through the modulation of the nuclear export machinery or upstream regulators.

Direct Binding to HNRNPK

To further elucidate its mechanism, particularly in the context of its strong neuroprotective effects, extensive target identification studies were conducted. Using two distinct and complementary purification strategies—one involving a photo-reactive, clickable derivative of this compound and another using the compound immobilized on magnetic nanobeads—researchers consistently identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a primary and direct binding partner.

HNRNPK is a multi-functional "hub" protein that plays critical roles in a wide array of cellular processes, including chromatin remodeling, transcription, RNA splicing, and translation. Surface plasmon resonance experiments revealed that the interaction between this compound and HNRNPK is RNA-dependent, suggesting that the compound may modulate the interaction of HNRNPK with its RNA substrates or protein partners. This interaction is believed to be central to the pleiotropic effects of this compound, including its neuroprotective actions.

Signaling Pathways and Cellular Effects

By engaging with its molecular targets, this compound triggers a cascade of downstream cellular events, culminating in distinct physiological outcomes depending on the cell type and context. The most well-documented effects are the induction of apoptosis, cell cycle arrest in cancer cells, and neuroprotection.

Induction of Apoptosis in Cancer Cells

In endometrial cancer cell lines (Ishikawa and ECC1), this compound is a potent inducer of apoptosis. This pro-apoptotic activity is directly linked to its effect on FOXO1. By forcing the nuclear localization of FOXO1, this compound facilitates the transcription of pro-apoptotic genes. The induction of apoptosis is experimentally confirmed by the observation of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated cell death. The critical role of FOXO1 in this process was demonstrated through gene silencing and overexpression experiments; siRNA-mediated knockdown of FOXO1 reduced this compound-induced apoptosis, whereas adenovirus-mediated overexpression of FOXO1 enhanced it.

Cell Cycle Arrest at G2/M Phase

Alongside apoptosis, this compound treatment leads to a significant cell cycle arrest at the G2/M transition in endometrial cancer cells. Studies have shown that treatment can double the population of cells in the G2/M phase. While the precise mechanism linking FOXO1 or HNRNPK to G2/M arrest has not been fully elucidated for this compound, FOXO transcription factors are known regulators of cell cycle checkpoint genes, such as p21 and p27. It is plausible that nuclear FOXO1 accumulation induced by this compound upregulates these inhibitors of cyclin-dependent kinases (CDKs), thereby preventing mitotic entry.

Neuroprotective Effects

This compound exhibits potent neuroprotective properties in various models of neurodegeneration, including those for excitotoxicity and proteotoxicity (e.g., mutant SOD1). This activity is thought to be mediated through its direct interaction with HNRNPK. HNRNPK is a hub for RNA metabolism and integrates numerous signaling pathways. By binding to HNRNPK, this compound may modulate the translation or stability of specific mRNAs that are crucial for neuronal survival and stress resistance. The initial hypothesis that neuroprotection was mediated via FOXO3 activation has been revised, as the compound does not directly target FOXO3, although it does increase FOXO-dependent gene expression. The current model suggests that the neuroprotective effects are a downstream consequence of altering HNRNPK-dependent processes.

Quantitative Data

The biological activity of this compound has been quantified in several assay systems. The table below summarizes the key data points.

| Activity Assessed | Cell Line / System | Metric | Value / Observation | Reference |

| Anti-prion Activity | Prion-infected cells | IC₅₀ | 0.3 µM | |

| Apoptosis Induction | Endometrial Cancer Cells | Conc. | 1 µM (used for 24h treatment) | |

| Cell Viability Reduction | ECC1 & Ishikawa Cells | Effect | ~5-fold decrease | |

| G2/M Phase Arrest | Endometrial Cancer Cells | Effect | Doubled the percentage of cells in G2/M | |

| FOXO-dependent Transcription | HEK293 cells | Assay | Significantly increased FHRE luciferase activity |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of modern molecular and cellular biology techniques.

Target Identification via Affinity Purification

To identify the direct binding partners of this compound, two parallel approaches were employed.

-

Workflow:

-

Probe Synthesis: A derivative of this compound (compound '2B') was synthesized containing a photo-activatable cross-linking group and an alkyne handle for 'click' chemistry.

-

Cell Lysate Incubation: HEK293 cell lysates were incubated with the 2B probe.

-

UV Cross-linking: The mixture was exposed to UV light to covalently link the probe to its binding partners.

-

Fluorescent Tagging: A fluorescent reporter (e.g., TAMRA-azide) was 'clicked' onto the alkyne handle of the probe.

-

Analysis: The labeled protein complexes were resolved by SDS-PAGE, and fluorescent bands were visualized.

-

Identification: For preparative scale, a biotin tag was used instead of a fluorescent one, allowing for streptavidin pull-down, followed by on-bead digestion and protein identification via LC-MS/MS.

-

-

Alternative Workflow (Magnetic Beads):

-

Immobilization: this compound was covalently linked to magnetic nanobeads.

-

Pull-down: The beads were incubated with cell lysates to capture interacting proteins.

-

Washing & Elution: Non-specific binders were washed away, and bound proteins were eluted.

-

Identification: Eluted proteins were identified by LC-MS/MS.

-

Cell Viability and Proliferation Assays

-

Cell Viability Assay: To assess the cytotoxic effects of this compound, endometrial cancer cells (Ishikawa and ECC1) were treated with varying doses of the compound. Cell viability was quantified using commercially available kits, likely based on metabolic activity (e.g., MTT or WST-1 assays) or ATP content (e.g., CellTiter-Glo).

-

BrdU Incorporation Assay: To measure effects on cell proliferation, a BrdU (Bromodeoxyuridine) incorporation assay was used. Cells were treated with this compound, followed by incubation with BrdU, a synthetic nucleoside analog of thymidine. The amount of BrdU incorporated into newly synthesized DNA was then quantified, typically using an anti-BrdU antibody in an ELISA-like format, as a direct measure of DNA synthesis and cell proliferation.

Apoptosis and Cell Cycle Analysis

-

Western Blotting: To confirm apoptosis, levels of cleaved PARP were measured. Cells were treated with this compound, lysed, and proteins were separated by SDS-PAGE. Proteins were then transferred to a membrane and probed with antibodies specific for full-length and cleaved PARP.

-

Flow Cytometry: For cell cycle analysis, treated cells were harvested, fixed, and stained with a DNA-intercalating fluorescent dye (e.g., propidium iodide). The DNA content of individual cells was then measured by flow cytometry. The resulting histogram allowed for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining

To observe the subcellular localization of proteins, immunofluorescence was performed. Cells were grown on coverslips, treated with this compound, and then fixed and permeabilized. They were subsequently incubated with a primary antibody against the protein of interest (e.g., FOXO1), followed by a secondary antibody conjugated to a fluorophore. The cellular localization of the protein was then visualized using fluorescence microscopy.

Conclusion

This compound is a potent marine natural product with a complex and compelling mechanism of action. Its ability to inhibit the nuclear export of the FOXO1a transcription factor explains its efficacy in inducing apoptosis and G2/M cell cycle arrest in cancer cells, particularly those with a compromised PTEN/PI3K pathway. Furthermore, its direct, RNA-dependent binding to the master regulator HNRNPK provides a basis for its profound neuroprotective effects. The dual nature of its activity—targeting both transcriptional regulation and RNA metabolism—makes this compound a valuable chemical probe for studying fundamental cellular processes and a promising lead scaffold for the development of novel therapeutics in oncology and neurodegenerative disease. Further research is warranted to fully dissect the downstream consequences of HNRNPK modulation and to explore the full therapeutic potential of this unique marine compound.

References

- 1. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Induction of apoptosis in endometrial cancer cells by this compound involves FOXO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Neuroprotective Marine Compound this compound Binds the RNA-Binding Protein HNRNPK - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Psammaplysene A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A, a bromotyrosine-derived metabolite isolated from marine sponges of the Psammaplysilla species, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective effects, its mechanism of action, and the experimental evidence supporting its potential as a therapeutic candidate for neurodegenerative diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action: Targeting HNRNPK and Activating FOXO3

Research into the neuroprotective properties of this compound (PA) has identified a key molecular mechanism involving the direct binding to Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK) and the subsequent activation of the Forkhead box O3 (FOXO3) transcription factor.

Binding Affinity to HNRNPK

This compound has been shown to directly interact with HNRNPK, an RNA-binding protein that acts as a crucial hub for integrating various signaling cascades. This interaction is RNA-dependent. Surface plasmon resonance (SPR) has been employed to quantify the binding affinity between this compound and HNRNPK.

Table 1: Binding Affinity of this compound to HNRNPK

| Analyte | Ligand | Apparent Dissociation Constant (Kd) | Method | Reference |

| This compound | RNA-saturated HNRNPK-GST | 77.3 µM | Surface Plasmon Resonance | [1] |

| This compound | HNRNPK (in the presence of pre-bound RNA) | 86.2 µM | Surface Plasmon Resonance | [2] |

Activation of FOXO3 Signaling

A critical downstream effect of this compound's interaction with its molecular target is the activation of the FOXO3 transcription factor. FOXO3 is a key regulator of cellular processes such as stress resistance, metabolism, and longevity. Its activation is strongly associated with neuroprotection. The ability of this compound and its derivatives to activate FOXO3 has been demonstrated using a Forkhead response element (FHRE) luciferase reporter assay.

Table 2: Effect of this compound and Derivatives on FOXO3 Transcriptional Activity

| Compound | Effect on FHRE Luciferase Activity | Statistical Significance (p-value) | Reference |

| This compound | Statistically significant increase | < 0.01 | [2] |

| PA Derivative 1 | Statistically significant increase | < 0.01 | [2] |

| PA Derivative 2 | Statistically significant increase | < 0.01 | [2] |

| PA Derivative 3 | Statistically significant increase | < 0.01 | |

| PA Derivative 4 | Statistically significant increase | < 0.01 |

Note: Specific fold-increase values were not detailed in the source material, but the increase was statistically significant compared to the vehicle control.

Neuroprotective Effects: In Vitro and In Vivo Evidence

This compound has demonstrated significant neuroprotective effects in a variety of preclinical models of neurodegeneration.

In Vitro Models

In mixed spinal cord cultures, this compound was found to protect against neuronal death induced by both excitotoxicity and proteotoxicity. The latter was evoked by the expression of mutant superoxide dismutase (SOD1), mutant p150glued, and poly-glutamine expanded androgen receptor, which are models relevant to amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases.

Table 3: In Vitro Neuroprotective Effects of this compound

| Model System | Insult | Outcome | Quantitative Data | Reference |

| Mixed Spinal Cord Cultures | Excitotoxicity | Protection against neuronal death | Not available in cited literature | |

| Mixed Spinal Cord Cultures | Proteotoxicity (mutant SOD1, p150glued, poly-Q androgen receptor) | Protection against neuronal death | Not available in cited literature |

In Vivo Models

The neuroprotective efficacy of this compound has also been confirmed in invertebrate models of neurodegeneration.

Table 4: In Vivo Neuroprotective Effects of this compound

| Model Organism | Disease Model | Outcome | Quantitative Data | Reference |

| C. elegans | Excitotoxicity | Neuroprotection | Not available in cited literature | |

| Drosophila melanogaster | Spinal-Bulbar Muscular Atrophy | Neuroprotection | Not available in in cited literature |

Signaling Pathways Implicated in this compound's Neuroprotective Action

The primary signaling pathway elucidated for this compound's neuroprotective effects involves the interaction with HNRNPK and the subsequent activation of FOXO3.

Potential Involvement of Other Neuroprotective Pathways

While direct evidence linking this compound to other specific anti-inflammatory and antioxidant pathways is currently lacking in the scientific literature, the broader class of marine sponge metabolites has been shown to modulate several key signaling cascades relevant to neuroprotection. Further research is warranted to investigate the potential effects of this compound on these pathways.

-

iNOS and COX-2 Inhibition: Many marine natural products exhibit anti-inflammatory properties by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

-

MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in neuronal survival and apoptosis. Some marine sponge extracts have been shown to modulate MAPK/ERK activity.

-

Nrf2 Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of the Nrf2 pathway by natural compounds is a well-established strategy for neuroprotection. Certain marine sponge metabolites have been identified as Nrf2 activators.

Experimental Protocols

Forkhead Response Element (FHRE) Luciferase Assay

This assay is used to quantify the transcriptional activity of FOXO transcription factors.

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Cells are seeded in 96-well plates and co-transfected with an FHRE-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, cells are treated with this compound, its derivatives, or vehicle control (DMSO) at various concentrations.

-

-

Luciferase Activity Measurement:

-

After a 16-24 hour incubation period, cells are lysed.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

The ratio of firefly to Renilla luciferase activity is calculated to determine the relative FHRE activation.

-

HNRNPK Binding Assay (Surface Plasmon Resonance)

SPR is a label-free technique used to measure biomolecular interactions in real-time.

-

Immobilization:

-

Recombinant GST-tagged HNRNPK is immobilized on a CM5 sensor chip.

-

-

RNA Saturation:

-

Total RNA is injected over the sensor surface to allow for binding to the immobilized HNRNPK.

-

-

Analyte Injection:

-

This compound at various concentrations is injected over the RNA-saturated HNRNPK surface.

-

-

Data Analysis:

-

The binding response is measured in resonance units (RU).

-

The dissociation constant (Kd) is calculated by fitting the binding data to a suitable kinetic model.

-

Conclusion and Future Directions

This compound demonstrates significant neuroprotective properties mediated through its interaction with HNRNPK and the subsequent activation of the FOXO3 signaling pathway. The evidence from both in vitro and in vivo models suggests its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases.

Future research should focus on:

-

Obtaining more detailed quantitative data on the neuroprotective efficacy of this compound in various models.

-

Elucidating the precise molecular interactions between this compound, HNRNPK, and RNA.

-

Investigating the potential effects of this compound on other relevant neuroprotective pathways, such as iNOS, COX-2, MAPK, and Nrf2, to build a more comprehensive understanding of its mechanism of action.

-

Conducting preclinical studies in mammalian models of neurodegeneration to evaluate its therapeutic potential further.

This technical guide provides a solid foundation for researchers to explore the promising neuroprotective effects of this compound and to guide future investigations in this exciting area of drug discovery.

References

Psammaplysene A: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation studies for the marine natural product, psammaplysene A. It details the experimental methodologies employed to identify its primary molecular target and validate the interaction, offering a comprehensive resource for researchers in pharmacology and drug discovery.

Executive Summary

This compound (PA) is a marine sponge metabolite initially recognized for its ability to promote the nuclear localization of the FOXO1a transcription factor.[1] Subsequent research has focused on elucidating its molecular mechanism of action to understand its neuroprotective and potential therapeutic properties. Through a combination of affinity-based proteomics and biophysical assays, heterogeneous nuclear ribonucleoprotein K (HNRNPK) has been identified as a direct binding partner of this compound.[2][3][4] This interaction is notably dependent on the presence of RNA, suggesting a nuanced regulatory role of this compound on HNRNPK's function in RNA metabolism.[2] While this compound influences FOXO-mediated transcription, this is likely an indirect effect, as no direct binding to FOXO proteins has been observed.

Data Presentation

The following tables summarize the key quantitative data from the target identification and validation studies of this compound.

Table 1: Binding Affinity of this compound to HNRNPK

| Parameter | Value | Method | Condition | Source |

| Apparent Dissociation Constant (Kd) | 77.3 µM | Surface Plasmon Resonance (SPR) | GST-HNRNPK pre-incubated with total RNA | |

| Estimated Dissociation Constant (Kd) | 86.2 µM | Surface Plasmon Resonance (SPR) | GST-HNRNPK pre-incubated with RNA |

Table 2: Cellular Activity of this compound and its Derivatives

| Compound | Assay | Result | Cell Line | Source |

| This compound | Forkhead Response Element (FHRE) Luciferase Assay | Statistically significant increase in FHRE activity | HEK293 | |

| PA Derivative 1 | FHRE Luciferase Assay | Statistically significant increase in FHRE activity | HEK293 | |

| PA Derivative 2 | FHRE Luciferase Assay | Statistically significant increase in FHRE activity | HEK293 | |

| PA Derivative 2B | FHRE Luciferase Assay | Statistically significant increase in FHRE activity | HEK293 | |

| PA Derivative 3 | FHRE Luciferase Assay | Statistically significant increase in FHRE activity | HEK293 |

Experimental Protocols

Detailed methodologies for the key experiments in the identification and validation of the this compound target are provided below.

Target Identification using Affinity Chromatography with a Photoactivatable Probe (Compound 2B)

This method utilizes a derivative of this compound (compound 2B) modified with a photoactivatable crosslinker and an azide group for affinity-based target identification.

-

Preparation of Cell Lysates: HEK293 cells or C. elegans are lysed in a suitable buffer to extract total protein.

-

Incubation with Probe: The cell lysates are incubated with compound 2B. Control samples include incubation with compound 2B in the presence of a 100-fold excess of this compound to identify specific binding partners, and a no-drug control.

-

UV Crosslinking: Following incubation, the lysates are exposed to UV light to covalently link compound 2B to its interacting proteins.

-

Click Chemistry: The azide group on compound 2B is then used for a "click" reaction with a reporter molecule, such as a fluorescent dye (e.g., TAMRA) or biotin, for visualization and subsequent purification.

-

Protein Resolution and Visualization: The labeled protein complexes are resolved by SDS-PAGE and visualized by in-gel fluorescence scanning or by western blot if a biotin tag is used.

-

Mass Spectrometry: Protein bands that show specific binding to compound 2B (i.e., their labeling is competed by excess this compound) are excised from the gel and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Identification using this compound-Coupled Magnetic Beads

This parallel approach employs this compound immobilized on magnetic beads to pull down its interacting proteins from cell lysates.

-

Immobilization of this compound: A derivative of this compound is covalently coupled to polymer-coated magnetic nano-beads.

-

Incubation with Cell Lysate: The this compound-coupled beads are incubated with cell lysates (e.g., from HEK293 cells) to allow for the binding of target proteins.

-

Washing: The beads are washed extensively to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Protein Identification: The eluted proteins are resolved by SDS-PAGE, and protein bands of interest are excised and identified by LC-MS/MS.

Validation of this compound-HNRNPK Interaction by Surface Plasmon Resonance (SPR)

SPR is used to quantitatively measure the binding affinity between this compound and its identified target, HNRNPK.

-

Immobilization of GST-HNRNPK: Anti-GST antibody is immobilized on a CM5 sensor chip. Recombinant GST-HNRNPK is then captured on the chip surface.

-

RNA Incubation: To test the RNA-dependency of the interaction, total RNA is injected over the captured GST-HNRNPK until saturation is reached.

-

This compound Injection: A series of concentrations of this compound are injected over the HNRNPK-RNA complex. The binding is measured in real-time as a change in response units (RU).

-

Data Analysis: The binding data is analyzed to determine the association and dissociation rate constants, from which the apparent dissociation constant (Kd) is calculated. A key finding is that saturable binding of this compound to HNRNPK is observed only in the presence of RNA.

Cellular Target Engagement using a Luciferase Reporter Assay

This cell-based assay is used to assess the effect of this compound on the transcriptional activity of FOXO transcription factors.

-

Transfection of Reporter Plasmids: HEK293 cells are co-transfected with a firefly luciferase reporter plasmid containing a Forkhead Response Element (FHRE) and a Renilla luciferase plasmid (pRL-TK) as a transfection control.

-

Compound Treatment: The transfected cells are treated with this compound, its derivatives, or a vehicle control.

-

Cell Lysis and Luciferase Measurement: After a set incubation period (e.g., 72 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay kit.

-

Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as the fold change in luciferase activity compared to the vehicle-treated control.

Mandatory Visualization

The following diagrams illustrate the key workflows and the proposed signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The Neuroprotective Marine Compound this compound Binds the RNA-Binding Protein HNRNPK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Neuroprotective Marine Compound this compound Binds the RNA-Binding Protein HNRNPK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Psammaplysene A in Regulating FOXO1a Nuclear Export: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the marine natural product psammaplysene A and its role as a specific inhibitor of Forkhead box protein O1a (FOXO1a) nuclear export. In many cancer types, particularly those with a deficient tumor suppressor PTEN, the PI3K/Akt signaling pathway is constitutively active, leading to the phosphorylation and subsequent cytoplasmic sequestration of the tumor suppressor FOXO1a. By preventing FOXO1a from entering the nucleus, its pro-apoptotic and cell cycle inhibitory functions are abrogated, contributing to tumorigenesis. This compound has been identified as a potent small molecule that induces the nuclear re-localization of FOXO1a, thereby restoring its tumor-suppressive functions. This guide details the underlying signaling pathways, presents quantitative data on the activity of this compound, provides detailed experimental protocols for studying this phenomenon, and discusses the potential therapeutic implications.

Introduction to FOXO1a Regulation and the Role of this compound

The Forkhead box O (FOXO) family of transcription factors, including FOXO1a, are crucial regulators of cellular processes such as apoptosis, cell cycle arrest, and DNA repair.[1] Their activity is tightly controlled by post-translational modifications, primarily phosphorylation by the serine/threonine kinase Akt (also known as protein kinase B).[2] In healthy cells, growth factor signaling activates the phosphoinositide 3-kinase (PI3K)/Akt pathway. Activated Akt phosphorylates FOXO1a at three conserved residues: Threonine 24 (Thr24), Serine 256 (Ser256), and Serine 319 (Ser319).[3][4] This phosphorylation event creates a binding site for the 14-3-3 chaperone protein, which masks the nuclear localization signal (NLS) of FOXO1a and facilitates its export from the nucleus to the cytoplasm via the CRM1 (Chromosome Region Maintenance 1) exportin protein.[5]

In cancer cells with loss-of-function mutations in the tumor suppressor PTEN, a phosphatase that antagonizes PI3K signaling, the PI3K/Akt pathway is constitutively active. This leads to the perpetual phosphorylation and cytoplasmic retention of FOXO1a, effectively silencing its tumor-suppressive functions.

This compound, a dimeric bromotyrosine alkaloid isolated from the marine sponge Psammaplysilla sp., was discovered through a high-content chemical genetic screen designed to identify compounds that could reverse the cytoplasmic localization of FOXO1a in PTEN-deficient cells. It acts as a specific inhibitor of FOXO1a nuclear export, leading to its accumulation in the nucleus where it can exert its transcriptional activity. Notably, this compound does not inhibit the general nuclear export machinery mediated by CRM1, suggesting a more specific mechanism of action.

Signaling Pathway of FOXO1a Nuclear Export and this compound Intervention

The canonical pathway of FOXO1a nuclear export and the proposed point of intervention by this compound are depicted below.

Caption: PI3K/Akt-mediated FOXO1a nuclear export and this compound's proposed mechanism.

Recent studies have identified heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a direct binding partner of this compound. While the precise mechanism by which this interaction leads to the nuclear retention of FOXO1a is still under investigation, it is hypothesized that the this compound-HNRNPK complex interferes with the nuclear export machinery responsible for transporting phosphorylated FOXO1a out of the nucleus.

Quantitative Data on this compound Activity

The inhibitory activity of this compound on FOXO1a nuclear export has been quantified in various studies. The following tables summarize the key quantitative findings.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | High-Content Imaging | PTEN-deficient human U-2 OS osteosarcoma cells | EC50 for FOXO1a nuclear localization | ~1 µM | |

| This compound | Luciferase Reporter Assay (FHRE) | HEK293 cells | Fold Increase in FOXO activity | Statistically significant increase | |

| This compound Derivatives | Luciferase Reporter Assay (FHRE) | HEK293 cells | Fold Increase in FOXO activity | Statistically significant increase |

FHRE: Forkhead Response Element

| Binding Affinity | Interacting Proteins | Method | Kd | Reference |

| This compound | HNRNPK (in the presence of RNA) | Surface Plasmon Resonance (SPR) | 77.3 µM |

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the effect of this compound on FOXO1a nuclear export.

High-Content Screening for Inhibitors of FOXO1a Nuclear Export

This protocol is adapted from the screen that led to the discovery of this compound.

Caption: Workflow for a high-content screen to identify FOXO1a nuclear export inhibitors.

Protocol Details:

-

Cell Culture and Seeding:

-

Culture PTEN-deficient human U-2 OS osteosarcoma cells stably expressing a FOXO1a-Green Fluorescent Protein (GFP) fusion protein in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics at 37°C in a 5% CO2 incubator.

-

Seed cells into 384-well, clear-bottom imaging plates at a density that results in a sub-confluent monolayer at the time of imaging.

-

-

Compound Treatment:

-

Prepare a library of small molecules, including this compound, dissolved in dimethyl sulfoxide (DMSO).

-

Using a robotic liquid handler, add the compounds to the cell plates to achieve the desired final concentration (e.g., a final concentration of 5 µM for this compound).

-

Include negative controls (DMSO vehicle) and positive controls (e.g., a PI3K inhibitor like wortmannin or LY294002) on each plate.

-

-

Incubation:

-

Incubate the plates at 37°C for a predetermined time, typically 2 to 4 hours, to allow for compound-induced changes in protein localization.

-

-

Cell Fixation and Staining:

-

Aspirate the culture medium and fix the cells by adding 4% formaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the antibody if co-staining).

-

Wash the cells three times with PBS.

-

Stain the nuclei by incubating with a solution of Hoechst 33342 dye in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Image Acquisition and Analysis:

-

Acquire images of the GFP (FOXO1a) and Hoechst (nuclei) channels using an automated high-content imaging system.

-

Use image analysis software to segment the cells into nuclear and cytoplasmic compartments based on the Hoechst stain.

-

Quantify the mean fluorescence intensity of FOXO1a-GFP in both the nucleus and the cytoplasm for each cell.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of FOXO1a nuclear localization.

-

Immunofluorescence Staining for Endogenous FOXO1a

This protocol is for visualizing the subcellular localization of endogenous FOXO1a in response to this compound treatment.

Protocol Details:

-

Cell Culture and Treatment:

-

Seed PTEN-deficient cells (e.g., DU145 prostate cancer cells) on glass coverslips in a 24-well plate.

-

Allow cells to adhere and grow to 50-70% confluency.

-

Treat the cells with this compound at various concentrations (e.g., 1-10 µM) or with DMSO as a vehicle control for a specified time (e.g., 4 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating the cells in 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against FOXO1a (diluted in 1% BSA/PBS) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Nuclear and Cytoplasmic Fractionation for Western Blot Analysis

This protocol allows for the biochemical separation of nuclear and cytoplasmic proteins to quantify the amount of FOXO1a in each compartment.

Caption: Workflow for nuclear and cytoplasmic fractionation.

Protocol Details:

-

Cell Lysis and Fractionation:

-

Harvest cells treated with this compound or vehicle control.

-

Resuspend the cell pellet in a hypotonic buffer containing protease and phosphatase inhibitors.

-

Incubate on ice to allow cells to swell.

-

Lyse the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle.

-

Centrifuge at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet with the hypotonic buffer.

-

Lyse the nuclei by resuspending the pellet in a high-salt nuclear extraction buffer.

-

Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against FOXO1a.

-

To verify the purity of the fractions, probe for cytoplasmic (e.g., GAPDH or α-tubulin) and nuclear (e.g., Histone H3 or Lamin B1) markers.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

Potential Off-Target Effects and Future Directions

While this compound is described as a specific inhibitor of the FOXO1a nuclear export pathway, it is important to consider potential off-target effects. The identification of HNRNPK as a direct binding partner is a significant step towards elucidating its precise mechanism of action. However, HNRNPK is a multifunctional protein involved in various cellular processes, including transcription, splicing, and translation, and it interacts with numerous signaling pathways. Therefore, the effects of this compound may not be solely limited to FOXO1a regulation. Further research is needed to fully characterize the downstream consequences of the this compound-HNRNPK interaction and to identify other potential binding partners.

Future studies should focus on:

-

Elucidating the precise molecular mechanism by which the this compound-HNRNPK complex inhibits FOXO1a nuclear export.

-

Conducting comprehensive off-target profiling of this compound.

-

Evaluating the efficacy of this compound and its analogs in preclinical cancer models with PTEN deficiency.

Conclusion

This compound represents a promising class of molecules for the targeted therapy of cancers characterized by aberrant PI3K/Akt signaling and cytoplasmic sequestration of FOXO1a. Its ability to specifically inhibit FOXO1a nuclear export and restore its tumor-suppressive functions highlights the potential of modulating protein subcellular localization as a therapeutic strategy. This technical guide provides a foundational understanding and practical protocols for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds.

References

- 1. [PDF] The nucleoporin-like protein NLP1 (hCG1) promotes CRM1-dependent nuclear protein export | Semantic Scholar [semanticscholar.org]

- 2. Dissection of FOXO1-Induced LYPLAL1-DT Impeding Triple-Negative Breast Cancer Progression via Mediating hnRNPK/β-Catenin Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Neuroprotective Marine Compound this compound Binds the RNA-Binding Protein HNRNPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CRM1-mediated nuclear export of proteins and drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The link of FOXO1 and FOXO4 transcription factors to development of the lens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Psammaplysene A and HNRNPK Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the marine natural product Psammaplysene A (PA) and the heterogeneous nuclear ribonucleoprotein K (HNRNPK). This document outlines the quantitative binding data, detailed experimental protocols for studying this interaction, and the potential signaling pathways involved, offering a valuable resource for researchers in neurodegeneration and cancer biology, as well as professionals in drug discovery and development.

Introduction to this compound and HNRNPK

This compound is a marine sponge derivative that has demonstrated significant neuroprotective properties in various models of neurodegeneration.[1][2] Its therapeutic potential has driven research to identify its molecular targets to understand its mechanism of action.[1][3] Through parallel purification strategies, heterogeneous nuclear ribonucleoprotein K (HNRNPK) has been identified as a direct binding partner of this compound.[3]

HNRNPK is a multifunctional protein that plays a crucial role in a multitude of cellular processes, including gene transcription, RNA splicing, and translation. It acts as a docking platform, integrating various signaling pathways. Notably, HNRNPK is overexpressed in several human cancers, and its localization in the cytoplasm has been associated with a poorer prognosis, highlighting its significance as a potential therapeutic target. The interaction between this compound and HNRNPK, therefore, presents a compelling area of study for both neuroprotective and oncological research.

Quantitative Data: Binding Affinity of this compound to HNRNPK

The binding of this compound to HNRNPK has been quantitatively characterized using surface plasmon resonance (SPR). A key finding is that this interaction is RNA-dependent. Saturable binding of this compound to HNRNPK was observed only after the immobilized HNRNPK was pre-incubated with total RNA.

| Compound | Target Protein | Method | Binding Constant (Kd) | Condition |

| This compound | HNRNPK | Surface Plasmon Resonance (SPR) | 77.3 µM | RNA-dependent |

Experimental Protocols

This section details the key experimental methodologies employed to identify and characterize the interaction between this compound and HNRNPK.

Target Identification of this compound

Two parallel approaches were utilized to isolate and identify the protein targets of this compound.

Approach 1: Affinity-Based Protein Purification with a Modified this compound Probe

This method involves a chemically modified version of this compound (probe 2B) that allows for covalent crosslinking to interacting proteins and subsequent tagging with biotin for purification.

-

Cell Lysis: HEK293 cells are lysed to prepare a protein extract.

-

Incubation with Probe: The cell lysate is incubated with the this compound derivative probe 2B.

-

UV Crosslinking: The mixture is exposed to UV light to covalently link the probe to its binding partners.

-

Click Chemistry: A biotin tag is attached to the probe-protein complexes via click chemistry.

-

Avidin Pulldown: The biotinylated complexes are purified using avidin-coated magnetic beads.

-

Elution and Analysis: The bound proteins are eluted and identified using mass spectrometry (LC-MS/MS).

Approach 2: this compound-Coupled Magnetic Nanobeads

In this parallel strategy, a derivative of this compound is covalently linked to magnetic nanobeads.

-

Bead Preparation: this compound derivative is coupled to polymer-coated affinity magnetic (FG) nanobeads.

-

Incubation with Lysate: HEK293 cell lysates are incubated with the PA-FG beads.

-

Washing: The beads are washed extensively to remove non-specific binders.

-

Elution: Bound proteins are eluted by boiling in SDS-PAGE loading buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE, visualized with Coomassie Brilliant Blue staining, and the corresponding bands are excised for identification by mass spectrometry.

Validation of the Interaction: Surface Plasmon Resonance (SPR)

SPR was used to confirm and quantify the direct binding of this compound to HNRNPK.

-

Chip Preparation: A CM5 sensor chip is used. Anti-GST antibody is immobilized on the chip surface.

-

Protein Immobilization: GST-tagged HNRNPK (or GST as a control) is captured and covalently crosslinked to the anti-GST antibody on the sensor chip.

-

RNA Pre-incubation: Total RNA is injected over the chip surface to allow for binding to the immobilized HNRNPK. This step is crucial as the interaction is RNA-dependent.

-

Analyte Injection: Various concentrations of this compound are flowed over the chip surface.

-

Data Analysis: The binding response is measured in response units (RU). The apparent dissociation constant (Kd) is calculated from the sensograms of saturable binding.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Caption: Target identification and validation workflow for the this compound-HNRNPK interaction.

Putative Signaling Pathway Modulation

HNRNPK is a central hub in cellular signaling, influencing the expression of oncogenes and tumor suppressors. It can act as a transcriptional and translational regulator for key proteins such as c-Myc and p21. The binding of this compound to HNRNPK may modulate these activities. Given HNRNPK's role in cancer progression, this interaction could have significant implications.

Caption: Putative mechanism of this compound modulating HNRNPK-mediated gene expression.

Conclusion and Future Directions

The identification of HNRNPK as a direct, RNA-dependent binding partner of this compound provides a crucial first step in elucidating the molecular mechanisms behind the neuroprotective effects of this marine compound. The established binding affinity and detailed experimental protocols offer a solid foundation for further investigation.

Given the multifaceted role of HNRNPK in cellular processes and its implication in various cancers, the interaction with this compound opens up exciting avenues for therapeutic development beyond neurodegeneration. Future research should focus on:

-

Determining the precise binding site of this compound on the HNRNPK-RNA complex.

-

Investigating how this interaction modulates the downstream signaling pathways regulated by HNRNPK, particularly in cancer cell lines.

-

Exploring the structure-activity relationship of this compound derivatives to develop more potent and selective modulators of HNRNPK activity.

This technical guide serves as a critical resource for scientists and researchers aiming to build upon the current understanding of the this compound and HNRNPK interaction, with the ultimate goal of translating these findings into novel therapeutic strategies.

References

Abstract

Marine sponges have long been a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the bromotyrosine alkaloids, particularly psammaplysene A and its related compounds, have garnered significant attention for their potent cytotoxic properties against a range of cancer cell lines. This technical guide provides an in-depth overview of the cytotoxic characteristics of this compound and its analogs, intended for researchers, scientists, and professionals in the field of drug development. This document consolidates quantitative cytotoxicity data, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for advancing research into these promising marine-derived compounds.

Introduction

The relentless pursuit of novel anticancer agents has led researchers to explore the vast chemical diversity of the marine environment. This compound, a brominated tyrosine-derived alkaloid isolated from sponges of the order Verongiida, has emerged as a lead compound due to its significant growth-inhibitory effects on various cancer cells. This guide delves into the core aspects of its cytotoxic activity, including its mechanism of action, and provides practical information for researchers seeking to build upon the existing knowledge.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound and its related alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the available IC50 values for this compound and its analogs.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | Ishikawa | Endometrial Adenocarcinoma | ~5 (viability decrease) | [1] |

| ECC1 | Endometrial Adenocarcinoma | ~5 (viability decrease) | [1] | |

| Psammaplysene C | THP-1 | Acute Monocytic Leukemia | 7 | [2] |

| Psammaplysene D | THP-1 | Acute Monocytic Leukemia | 7 | [2] |

| KB | Oral Epidermoid Carcinoma | 0.7 | [3] | |

| Related Bromotyrosine Alkaloid (Compound 1) | HTB-26 | Breast Adenocarcinoma | 10-50 | |

| PC-3 | Prostate Adenocarcinoma | 10-50 | ||

| HepG2 | Hepatocellular Carcinoma | 10-50 | ||

| HCT116 | Colorectal Carcinoma | 22.4 | ||

| Related Bromotyrosine Alkaloid (Compound 2) | HTB-26 | Breast Adenocarcinoma | 10-50 | |

| PC-3 | Prostate Adenocarcinoma | 10-50 | ||

| HepG2 | Hepatocellular Carcinoma | 10-50 | ||

| HCT116 | Colorectal Carcinoma | 0.34 |

Mechanism of Action: The PI3K/AKT/FOXO1 Signaling Axis

Research into the molecular mechanisms underlying the cytotoxicity of this compound has revealed its ability to induce apoptosis in cancer cells. A key signaling pathway implicated in this process is the PI3K/AKT/FOXO1 axis, which is frequently dysregulated in various cancers, including endometrial cancer.

The PI3K/AKT pathway is a critical regulator of cell growth, survival, and proliferation. In many cancers, this pathway is constitutively active, leading to the inhibition of pro-apoptotic factors. One such factor is the Forkhead box O1 (FOXO1) transcription factor. When phosphorylated by activated AKT, FOXO1 is excluded from the nucleus, preventing it from transcribing target genes involved in apoptosis and cell cycle arrest.

This compound has been shown to counteract this pro-survival signaling. It induces the nuclear localization of FOXO1, thereby promoting the transcription of pro-apoptotic genes and leading to programmed cell death. The silencing of FOXO1 has been demonstrated to decrease this compound-induced apoptosis, while its overexpression enhances it, confirming the critical role of FOXO1 in the cytotoxic activity of this marine alkaloid.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's cytotoxic properties.

Cell Culture and Drug Treatment

-

Cell Lines: Ishikawa and ECC1 endometrial cancer cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Cell Viability Assay

-

Principle: To quantify the effect of this compound on cell viability, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

-

Procedure:

-

Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as FOXO1 and cleaved PARP (a marker of apoptosis).

-

Procedure:

-

Treat cells with this compound.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-FOXO1, anti-cleaved PARP, and a loading control like anti-β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Experimental and Screening Workflow

The discovery and characterization of cytotoxic marine natural products like this compound typically follow a structured workflow, from initial screening to detailed mechanistic studies.

Conclusion and Future Directions

This compound and its related alkaloids represent a promising class of marine-derived compounds with potent cytotoxic activity against cancer cells. Their ability to induce apoptosis through the modulation of the PI3K/AKT/FOXO1 signaling pathway highlights a clear mechanism of action that warrants further investigation. Future research should focus on a broader evaluation of this compound's efficacy across a wider range of cancer types, including in vivo studies to assess its therapeutic potential in preclinical models. Furthermore, structure-activity relationship (SAR) studies could lead to the synthesis of novel analogs with improved potency and selectivity, paving the way for the development of new and effective anticancer drugs from the rich chemical arsenal of the marine world.

References

The Psammaplysin Family: A Comprehensive Technical Review of Structure, Bioactivity, and Synthesis

The marine environment is a vast reservoir of unique chemical structures with significant therapeutic potential. Among these, the psammaplysin family of bromotyrosine-derived alkaloids, primarily isolated from marine sponges of the order Verongiida, has garnered substantial attention from the scientific community.[1][2] These compounds are distinguished by a rare and complex 1,6-dioxa-2-azaspiro[4.6]undecane backbone and exhibit a remarkable spectrum of biological activities, including potent anticancer, antimalarial, antiviral, and antibacterial properties.[2][3][4] This technical guide provides an in-depth review of the psammaplysin family, consolidating current knowledge on their chemical diversity, biological mechanisms, and synthetic strategies for researchers and drug development professionals.

Chemical Structure and Diversity

The psammaplysin scaffold is composed of two key subunits derived from bromotyrosine: a highly substituted 8,10-dibromo-4-hydroxy-9-methoxy-1,6-dioxa-2-azaspiro[4.6]undeca-2,7,9-triene-3-carboxylic acid unit, and a variable bromotyramine fragment, often moloka'iamine. These two subunits are joined by an amide linkage.

The first members of this class, psammaplysins A and B, were isolated in 1983 from the Red Sea sponge Psammaplysilla purpurea. Since then, over 44 distinct compounds have been identified, including related structures classified as ceratinamides, frondoplysins, ceratinadins, and psammaceratins. The structural diversity within the family arises from variations in the bromotyramine side chain, including N-methylation, acylation, and the attachment of unique moieties like the cyclopentene-dione in psammaplysin E or even the dimerization of two psammaplysin A units in psammaceratin A.

Table 1: Selected Psammaplysin Derivatives and Structural Features

| Compound | Key Structural Modification | Natural Source (Example) |

| Psammaplysin A | Core structure with a terminal primary amine. | Psammaplysilla purpurea |

| Psammaplysin C | N-methylated terminal amine. | Aplysinella sp. |

| Psammaplysin D | Isopentadecanoyl group on the terminal amine. | Aplysinella sp. |

| Psammaplysin E | Cyclopentene-dione moiety on the terminal amine. | Aplysinella sp. |

| Psammaplysin F | N-methylated terminal amine. | Aplysinella sp. |

| Ceratinamide A | N-formyl functionality at the terminal amine. | Pseudoceratina purpurea |

| Frondoplysin A | Meroterpene moiety attached to the terminal amine. | Dysidea frondosa |

| Psammaceratin A | Dimer of two psammaplysin A units linked by a succinamide moiety. | Pseudoceratina arabica |

Biosynthesis

The unique spiro[4.6]undecane skeleton of psammaplysins is proposed to originate from the amino acid 3,5-dibromo-L-tyrosine. The biosynthetic pathway likely proceeds through an oximino epoxide intermediate. A key step involves a Beckmann-type rearrangement combined with an epoxide ring-opening to form the characteristic 1,6-dioxa-2-azaspiro[4.6]undecane core, a divergence from the pathway that forms the related aerothionin family of compounds.

Biological Activities and Mechanisms of Action

The psammaplysin family exhibits a wide array of potent biological activities, making them attractive candidates for drug discovery. Their effects are primarily cytotoxic, but also include antimalarial, antiviral, antifouling, and immunosuppressive properties.

Cytotoxic and Anticancer Activity

Many psammaplysin derivatives demonstrate significant growth inhibitory effects against various human cancer cell lines. For instance, psammaceratin A and psammaplysin A show potent activity against colon (HCT 116), cervical (HeLa), and breast (MDA-MB-231) cancer cells, with IC50 values in the low micromolar range.

The mechanism of action for some members of the broader psammaplin class (sulfur-containing bromotyrosine dimers) has been linked to the inhibition of class I histone deacetylases (HDACs), particularly HDAC3. Inhibition of HDAC3 by psammaplin A leads to the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that upregulates the expression of antioxidant enzymes like catalase and Nrf2. This pathway helps mitigate oxidative stress in neuronal cells, suggesting a neuroprotective role, and connects HDAC inhibition to PPARγ signaling.

Table 2: Quantitative Biological Activity of Selected Psammaplysins

| Compound | Target/Cell Line | Activity Type | Value (µM) | Reference |

| Psammaceratin A | HCT 116 (Colon Cancer) | IC50 | 3.1 | |

| MDA-MB-231 (Breast Cancer) | IC50 | 5.25 | ||

| Psammaplysin A | HCT 116 (Colon Cancer) | IC50 | 5.1 | |

| MDA-MB-231 (Breast Cancer) | IC50 | 3.90 | ||

| Psammaplysin E | KB (Oral Cancer) | Cytotoxicity | 5 µg/mL | |

| LoVo (Colon Cancer) | Cytotoxicity | 5 µg/mL | ||

| 19-hydroxypsammaplysin E | P. falciparum (3D7) | IC50 | 6.4 | |

| Frondoplysin A | PTP1B (Protein-Tyrosine Phosphatase 1B) | IC50 | 0.39 | |

| Psammaplysin F | S. aureus (MRSA) | MIC | 40-80 |

Structure-Activity Relationships (SAR)

Preliminary SAR studies indicate that modifications to the terminal amine side chain significantly impact bioactivity. For example, the N-methyl group in psammaplysin F and the urea moiety in other derivatives are considered important for their activity. Conversely, high lipophilicity, such as the long acyl chain in psammaplysin D, can lead to a lack of activity (GI50 > 10 µM). The free terminal amine at position C-20 in psammaplysin F has been shown to be crucial for its antibacterial activity.

Experimental Protocols: Isolation and Synthesis

The complex structure and potent bioactivities of psammaplysins have made them formidable targets for both natural product isolation and total synthesis.

General Isolation and Purification Protocol

The isolation of psammaplysins from sponge biomass typically follows a multi-step extraction and chromatographic purification process.

Methodology:

-

Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a solvent mixture, typically methanol (MeOH) and dichloromethane (CH2Cl2). The resulting solution is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH), to separate compounds based on polarity. The bioactive fractions (often the EtOAc and BuOH fractions) are retained.

-